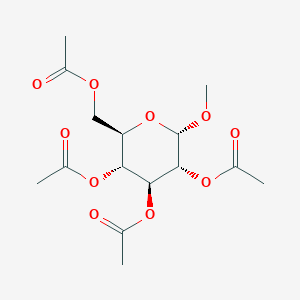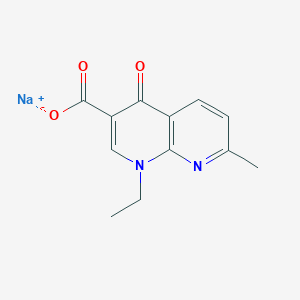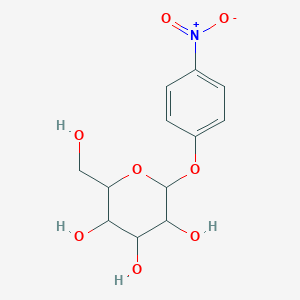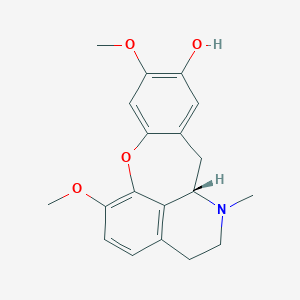
alpha-D-Glucopyranoside methyl tetraacetate
説明
Synthesis Analysis
Alpha-D-Glucopyranoside methyl tetraacetate and its derivatives are synthesized through a variety of chemical reactions, often involving the protection of hydroxyl groups, followed by acetylation or other modifications. For example, one method involves the transacetalation from methyl 2,3,6-tri-O-acetyl-4-O-(4,4-dimethoxybutyl)-alpha-D-glucopyranoside and trimethylsilyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside, followed by the removal of blocking groups (Jegge & Lehmann, 1984).
Molecular Structure Analysis
The molecular structure of alpha-D-Glucopyranoside methyl tetraacetate derivatives can be elucidated using various spectroscopic techniques, such as proton magnetic resonance (p.m.r.) spectroscopy. Specific spectral assignments help in understanding the structure of these compounds, including the position of acetoxyl-group resonances (Horton & Lauterbach, 1975).
Chemical Reactions and Properties
The chemical reactivity of alpha-D-Glucopyranoside methyl tetraacetate derivatives includes their involvement in glycosylation reactions. These reactions are fundamental in synthesizing oligosaccharides and studying the interactions of carbohydrates with proteins. The modifications allow these derivatives to inhibit the activity of specific enzymes, such as alpha-amylase, providing insights into carbohydrate-protein interactions (Jegge & Lehmann, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of alpha-D-Glucopyranoside methyl tetraacetate derivatives. These properties are influenced by the molecular structure and the nature of substitutions on the glucopyranoside molecule. Research focusing on the synthesis and structural study of derivatives provides valuable information on their physical characteristics (Trofimov et al., 2006).
Chemical Properties Analysis
The chemical properties of alpha-D-Glucopyranoside methyl tetraacetate derivatives, such as reactivity towards glycosylation, deacetylation, and their ability to form complex oligosaccharides, are essential for their application in synthetic chemistry and biochemistry. These properties enable the synthesis of complex carbohydrates and the study of carbohydrate-mediated biological processes (Gómez de Segura et al., 2006).
科学的研究の応用
Modified Oligosaccharides for Protein Interaction Studies : Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, a modified oligosaccharide, is used to study carbohydrate interactions with multisite proteins (Jegge & Lehmann, 1984).
Stereoselective Synthesis : The compound is involved in the stereoselective synthesis of C-(D-glucopyranosyl)alkenes (Horton & Miyake, 1988).
Enzyme Inhibition : 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside acts as an effective inhibitor of yeast α-glucosidase, showing potential as a new inhibitor for α-glucosidase inhibitors (Briggs, Haines, & Taylor, 1992).
Potential Inhibitors of Glycosyltransferases : Uridine 5'-[(alpha-D-galactopyranosylhydroxyphosphinyl)methyl]phosphonate is a competitive inhibitor of glycosyltransferases (Vaghefi, Bernacki, Hennen, & Robins, 1987).
Glycosidase Inhibitory Activity : 5-thio-D-glucopyranosylamines show inhibitory activity against maltose hydrolysis by glucoamylase G2 (Randell et al., 1999).
Model Compound for Mycobacterium smegmatis : O-alpha-D-glucopyranosyl-(1 leads to 2)-D-glyceric acid provides a structural model for studying the methylglucose-containing polysaccharide of Mycobacterium smegmatis (Hunter, Mowbray, & Walton, 1979).
Urinary Tract Infection Prevention : Methyl alpha-D-mannopyranoside is effective in preventing urinary tract infections caused by Escherichia coli (Aronson et al., 1979).
Binding to Concanavalin A : Alpha-methyl-D-glucopyranoside binds to concanavalin A in a specific conformation (Brewer, Sternlicht, Marcus, & Grollman, 1973).
Thin-Layer Chromatography Applications : Anomeric steroid tri-O-acetyl-d-glucopyranosiduronic methyl esters and d-glucopyranoside tetraacetates are studied using thin-layer chromatography (Schneider & Fukushima, 1970).
Synthesis of Methyl Alpha-D-Glucooligosaccharides : Dextransucrase from Leuconostoc mesenteroides B-1299 synthesizes methyl alpha-D-glucooligosaccharides, using sucrose as glucosyl donor and methyl alpha-D-glucopyranoside as acceptor (Gómez de Segura et al., 2006).
将来の方向性
The successful elucidation of the crystal structures of complexes between artificial receptors and carbohydrates has been very rarely reported in the literature . Therefore, future research could focus on the crystal structures of complexes formed between artificial receptors and alpha-D-Glucopyranoside methyl tetraacetate .
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-QMIVOQANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233526 | |
| Record name | α-D-Glucopyranoside, methyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-D-Glucopyranoside methyl tetraacetate | |
CAS RN |
604-70-6 | |
| Record name | α-D-Glucopyranoside, methyl, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranoside methyl tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Glucopyranoside, methyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-glucopyranoside methyl tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)




![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)